

Pharmacokinetic Profile of Evocalcet in Preclinical Animal Studies: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

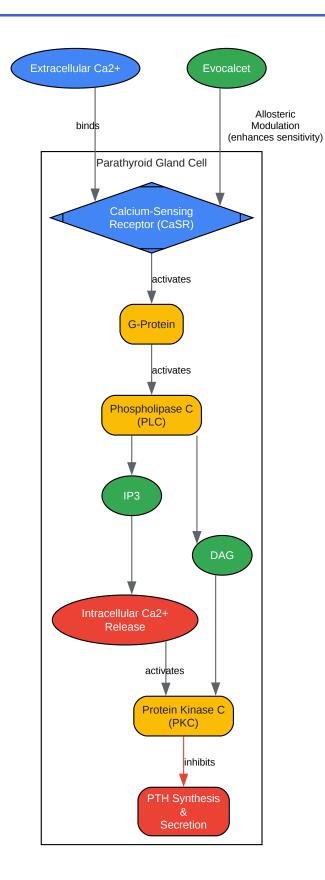
Introduction

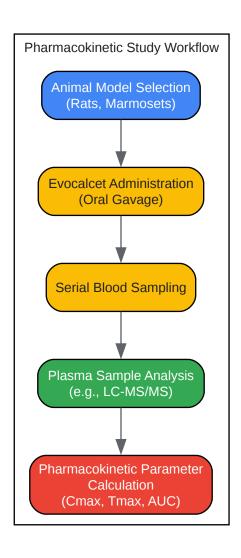
Evocalcet is a second-generation calcimimetic agent developed for the treatment of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD). As a positive allosteric modulator of the calcium-sensing receptor (CaSR), Evocalcet enhances the sensitivity of this receptor to extracellular calcium, thereby suppressing the synthesis and secretion of parathyroid hormone (PTH).[1][2] Preclinical animal studies have been instrumental in characterizing the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Evocalcet, demonstrating its potential for improved efficacy and safety over first-generation calcimimetics like cinacalcet. This technical guide provides an in-depth summary of the pharmacokinetic profile of Evocalcet in key animal models, based on publicly available data.

Mechanism of Action: Allosteric Modulation of the Calcium-Sensing Receptor

Evocalcet exerts its therapeutic effect by binding to the transmembrane domain of the CaSR on parathyroid gland cells.[3] This allosteric binding increases the receptor's sensitivity to extracellular calcium ions. Consequently, lower concentrations of calcium are required to activate the receptor and initiate the downstream signaling cascade that inhibits PTH secretion. [1][2] This mechanism effectively addresses the hallmark of SHPT, which is the excessive production of PTH despite normal or even elevated calcium levels.







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